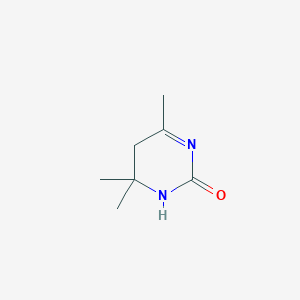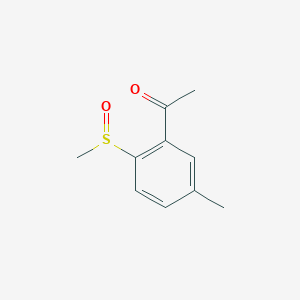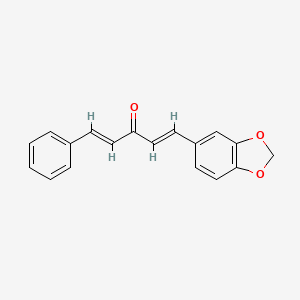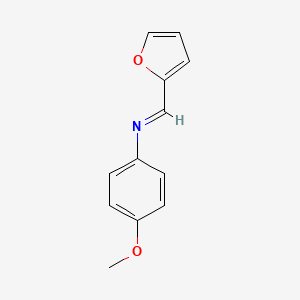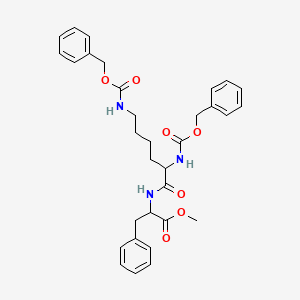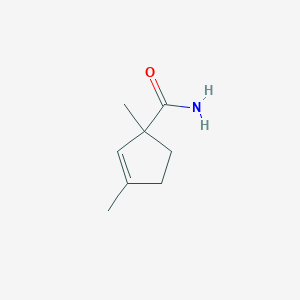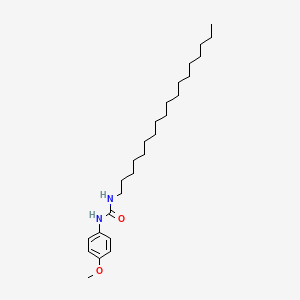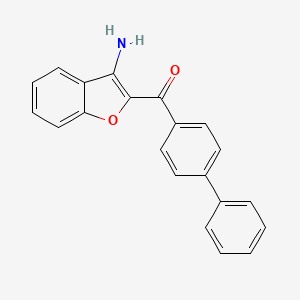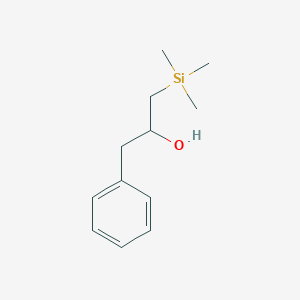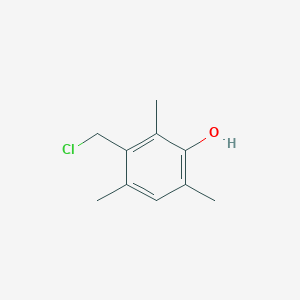
3-(Chloromethyl)-2,4,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,4,6-trimethylphenol is an organic compound characterized by a chloromethyl group attached to a phenol ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol typically involves the chloromethylation of 2,4,6-trimethylphenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include heating the mixture to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The phenol ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of compounds like 3-(aminomethyl)-2,4,6-trimethylphenol.
Oxidation: Formation of 2,4,6-trimethylbenzoquinone.
Reduction: Formation of 2,4,6-trimethylphenol.
科学的研究の応用
3-(Chloromethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins due to its reactive chloromethyl group
作用機序
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylphenol involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4,6-dimethylphenol: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
3-(Chloromethyl)-2,4,6-trimethylbenzene: Lacks the hydroxyl group, resulting in different chemical properties and uses.
Uniqueness
3-(Chloromethyl)-2,4,6-trimethylphenol is unique due to the combination of the chloromethyl group and the phenol ring with three methyl groups. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
99187-90-3 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
3-(chloromethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |
InChIキー |
VBICPCDXWOGCSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CCl)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


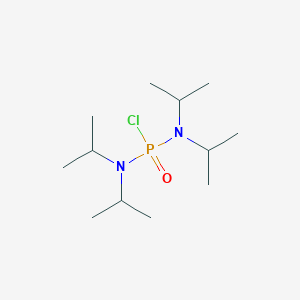
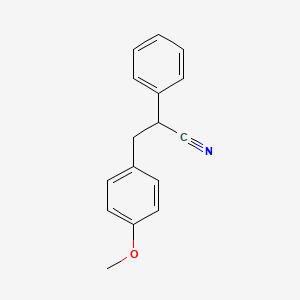
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
